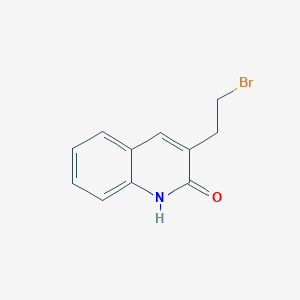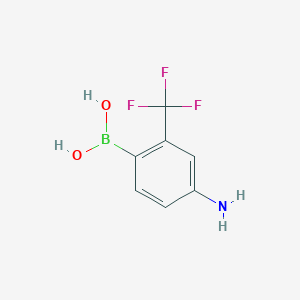![molecular formula C15H25NO5 B13692606 O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13692606.png)
O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (1S,3S,4S,5R)-2-Boc-5-hydroxy-2-azabicyclo[222]octane-3-carboxylate is a complex organic compound with a bicyclic structure It is a derivative of the azabicyclo[222]octane scaffold, which is known for its presence in various biologically active molecules, including tropane alkaloids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,3S,4S,5R)-2-Boc-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the enantioselective construction of the azabicyclo[2.2.2]octane scaffold. This can be achieved through various methodologies, including the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reagents, and reaction conditions to maximize yield and purity while minimizing waste and environmental impact.
化学反应分析
Types of Reactions
Ethyl (1S,3S,4S,5R)-2-Boc-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions at the ester or Boc-protected amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles like amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.
科学研究应用
Ethyl (1S,3S,4S,5R)-2-Boc-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to drugs targeting the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl (1S,3S,4S,5R)-2-Boc-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylate involves its interaction with specific molecular targets. The azabicyclo[2.2.2]octane scaffold is known to interact with neurotransmitter receptors, enzymes, and other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Ethyl (1S,3S,4S,5R)-2-Boc-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylate can be compared with other similar compounds, such as:
Tropane Alkaloids: These compounds share the azabicyclo[2.2.2]octane scaffold and are known for their biological activity.
Quinuclidine Derivatives: These compounds also feature a bicyclic structure and are used in various chemical and medicinal applications.
The uniqueness of Ethyl (1S,3S,4S,5R)-2-Boc-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .
属性
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-12,17H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSAJJZJGXXGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(Benzyloxy)methyl]-3-bromoisoxazole](/img/structure/B13692535.png)

![3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole](/img/structure/B13692540.png)
![Ethyl 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate](/img/structure/B13692547.png)

![3-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13692556.png)
![[4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenyl](phenyl)methanone](/img/structure/B13692558.png)





